molecular formula C11H13NO2 B12615564 (5-Nitropent-4-en-2-yl)benzene CAS No. 915312-40-2

(5-Nitropent-4-en-2-yl)benzene

Cat. No.: B12615564
CAS No.: 915312-40-2
M. Wt: 191.23 g/mol
InChI Key: DAPZSGMYXAODQK-UHFFFAOYSA-N
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Description

(5-Nitropent-4-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropent-4-en-2-yl)benzene typically involves the nitration of pentenylbenzene. This process can be achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is generated using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the pentenyl chain .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Nitropent-4-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (5-Nitropent-4-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitropent-4-en-2-yl)benzene is unique due to the presence of both a nitro group and a pentenyl chain, which confer distinct chemical and biological properties.

Properties

CAS No.

915312-40-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-nitropent-4-en-2-ylbenzene

InChI

InChI=1S/C11H13NO2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3

InChI Key

DAPZSGMYXAODQK-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

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